molecular formula C13H13Cl2N B6193245 3'-chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 2648949-00-0

3'-chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B6193245
CAS No.: 2648949-00-0
M. Wt: 254.2
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Description

3’-chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group and a methyl group attached to the biphenyl structure, along with an amine group that is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride typically involves a multi-step process. One common method starts with the halogenation of 4-methylbiphenyl to introduce the chloro group. This is followed by nitration to introduce a nitro group, which is then reduced to form the amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3’-chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride may involve large-scale halogenation and nitration reactions, followed by catalytic hydrogenation to reduce the nitro group to an amine. The hydrochloride salt is then formed by bubbling hydrogen chloride gas through the amine solution.

Chemical Reactions Analysis

Types of Reactions

3’-chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The primary amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylpyridine hydrochloride
  • 4-chloro-3-methylpyridine hydrochloride
  • 3-chloro-3’-fluoro-4’-methyl[1,1’-biphenyl]-4-amine

Uniqueness

3’-chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and amine groups makes it a versatile compound for various applications.

Properties

CAS No.

2648949-00-0

Molecular Formula

C13H13Cl2N

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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